molecular formula C10H12O3 B181307 2-(3,5-Dimethylphenoxy)acetic acid CAS No. 5406-14-4

2-(3,5-Dimethylphenoxy)acetic acid

Cat. No. B181307
CAS RN: 5406-14-4
M. Wt: 180.2 g/mol
InChI Key: NIPZZANLNKBKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07294716B2

Procedure details

In a 2L 3-necked flask equipped with a mechanical stirrer and a condenser was placed a solution of sodium hydroxide (168 g, 4.2 mol) in water (1 L). 3,5-Dimethyl phenol (146.4 g, 1.2 mol) was added and the resulting mixture was stirred to get a solution. Chloroacetic acid (226.8 g, 2.4 mol) was added and the resulting mixture was heated on a steam bath for 4 hr. The reaction mixture was cooled in an ice-water bath and acidified with a mixture of concentrated hydrochloric acid (150 mL) and crushed-ice (100 g). After stirring for 30 min the solid was collected, washed with water (500 mL) and suspended in hexane (1 L). The suspension was stirred for 1 hr, solid collected and air dried to give 162 g (75%) of the 3,5-dimethylphenoxyacetic acid.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
146.4 g
Type
reactant
Reaction Step Three
Quantity
226.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[C:8]([CH3:10])[CH:9]=1.Cl[CH2:13][C:14]([OH:16])=[O:15].Cl>O>[CH3:3][C:4]1[CH:5]=[C:6]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[O:11][CH2:13][C:14]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
146.4 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Step Four
Name
Quantity
226.8 g
Type
reactant
Smiles
ClCC(=O)O
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Six
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get a solution
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated on a steam bath for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
After stirring for 30 min the solid
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water (500 mL)
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
solid collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCC(=O)O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 162 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.